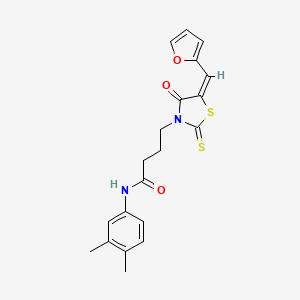![molecular formula C17H15F3N4O3 B2839320 N-(3-cyano-4-methoxy-2-pyridinyl)-N'-{2-[3-(trifluoromethyl)phenoxy]ethoxy}iminoformamide CAS No. 339102-47-5](/img/structure/B2839320.png)
N-(3-cyano-4-methoxy-2-pyridinyl)-N'-{2-[3-(trifluoromethyl)phenoxy]ethoxy}iminoformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4-methoxy-2-pyridinyl)-N’-{2-[3-(trifluoromethyl)phenoxy]ethoxy}iminoformamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with cyano and methoxy groups, and an iminoformamide moiety linked to a trifluoromethylphenoxyethoxy group. Its unique structure suggests potential utility in medicinal chemistry, materials science, and as a reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-methoxy-2-pyridinyl)-N’-{2-[3-(trifluoromethyl)phenoxy]ethoxy}iminoformamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyridine derivative, which is then functionalized with cyano and methoxy groups. The key steps include:
Nitration and Reduction: Starting from a pyridine derivative, nitration followed by reduction can introduce the cyano group.
Methoxylation: Introduction of the methoxy group can be achieved via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the Iminoformamide Moiety: This involves the reaction of the pyridine derivative with an appropriate formamide derivative under controlled conditions.
Attachment of the Trifluoromethylphenoxyethoxy Group: This step typically involves etherification reactions, where the phenol derivative is reacted with an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-cyano-4-methoxy-2-pyridinyl)-N’-{2-[3-(trifluoromethyl)phenoxy]ethoxy}iminoformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the cyano group to an amine.
Substitution: The methoxy and cyano groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, N-(3-cyano-4-methoxy-2-pyridinyl)-N’-{2-[3-(trifluoromethyl)phenoxy]ethoxy}iminoformamide may be explored for its potential as a pharmacophore. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
Mécanisme D'action
The mechanism by which N-(3-cyano-4-methoxy-2-pyridinyl)-N’-{2-[3-(trifluoromethyl)phenoxy]ethoxy}iminoformamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyano and methoxy groups, along with the trifluoromethylphenoxyethoxy moiety, can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-cyano-4-methoxy-2-pyridinyl)-N’-{2-[3-(trifluoromethyl)phenoxy]ethoxy}iminoformamide: can be compared with other pyridine derivatives that have similar functional groups.
N-(3-cyano-4-methoxy-2-pyridinyl)-N’-{2-[3-(trifluoromethyl)phenoxy]ethoxy}iminoformamide: is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific functional group arrangement, which can lead to unique reactivity and potential applications. Its trifluoromethyl group, in particular, can enhance its stability and bioavailability in medicinal applications.
This detailed overview provides a comprehensive understanding of N-(3-cyano-4-methoxy-2-pyridinyl)-N’-{2-[3-(trifluoromethyl)phenoxy]ethoxy}iminoformamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
N'-(3-cyano-4-methoxypyridin-2-yl)-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3/c1-25-15-5-6-22-16(14(15)10-21)23-11-24-27-8-7-26-13-4-2-3-12(9-13)17(18,19)20/h2-6,9,11H,7-8H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCPNYJUMZFSMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N=CNOCCOC2=CC=CC(=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
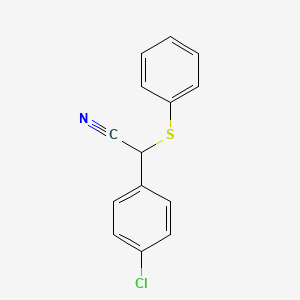
![2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide](/img/structure/B2839239.png)
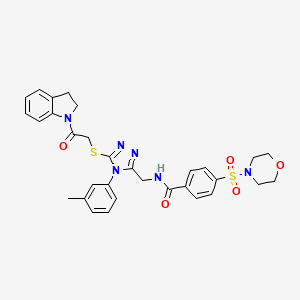
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2839241.png)
![4-(dimethylsulfamoyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2839242.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2839243.png)
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide](/img/structure/B2839244.png)
![4-(benzenesulfonyl)-1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B2839247.png)
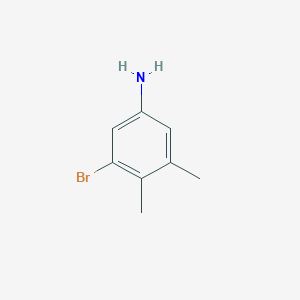
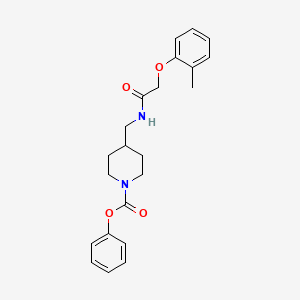
![6-[4-(1,5-Dimethylpyrazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2839255.png)

